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Physical Property Data

The table below summarizes the key physical property data for 3,4-Dibromohexane found in the search

results.

Property Value Conditions / Notes Source

Density 1.594 g/mL at 25°C [1] [2]

Density 1.577 g/cm³ Calculated value [3]

Boiling Point 39°C at 1.1 hPa (lit.) [1]

Flash Point >230 °F (>110 °C) - [2]

Molecular Formula C₆H₁₂Br₂ - [1] [2] [4]

Molecular Weight 243.97 g/mol - [1]
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Computational Prediction with Density Functional
Theory (DFT)

While a specific protocol for 3,4-Dibromohexane is not outlined, Density Functional Theory (DFT) is a

primary computational method for predicting molecular properties like density and energy. The reliability of

DFT results depends heavily on the chosen approximations, known as exchange-correlation (XC) functionals

[5].

The following diagram outlines the general workflow and key decision points for setting up a DFT

calculation, which can be applied to property prediction for compounds like 3,4-Dibromohexane.

Start: Define System
(e.g., 3,4-Dibromohexane molecule)

Choose DFT Approach

Select Basis Set

Atomic-Centered
Basis Sets

Plane-Wave
Basis Sets

Select XC Functional

Run Calculation

Analyze Results
(e.g., Electron Density, Energy)
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Key Components of a DFT Calculation

The XC functional is a critical choice and can be built from several components [6]:

LDA (Local Density Approximation): The simplest functional, depending only on the electron

density at each point. Example: VWN [6].
GGA (Generalized Gradient Approximation): Improves on LDA by also considering the gradient of

the density. Examples: BP86, PBE, BLYP [6].
Meta-GGA: Further includes the kinetic energy density. Example: TPSS [6].

Hybrid Functionals: Mix GGAs with a portion of exact Hartree-Fock exchange. A widely known
example is B3LYP [6] [5].

Selecting a Catalytic Model

For reliable results, the computational model must accurately represent the system [5].

Homogeneous Catalysis: Typically modeled with a single molecule or a cluster of atoms in a gas
phase or solvation model.

Heterogeneous Catalysis: Modeled using a slab model to represent the surface of a solid catalyst
[5].

How to Proceed with Comparison Guides

Since direct methodological comparisons are sparse, you can build a comprehensive guide by:

Acknowledging Experimental Data: Use the known density value (1.594 g/mL) as a benchmark to
validate the accuracy of different computational methods [1] [2].

Structuring a Computational Study: Compare the performance of different XC functionals (e.g.,
LDA, GGA, hybrid) and basis sets by calculating the density of 3,4-Dibromohexane and comparing

the results to the experimental value. This will objectively show which methods perform best for this
class of compounds.

Incorporating Related Data: The search results include articles on the vibrational spectra and
cathodic elimination reactions of 3,4-dibromohexane, which could provide additional data points for

validating computational predictions beyond just density [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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